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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063 Get Quote

For researchers, scientists, and professionals in drug development, accurate structural

elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy, particularly 13C-NMR, is a powerful analytical technique for determining the

carbon skeleton of a molecule. This guide provides a comprehensive comparison of

experimental and predicted 13C-NMR data for 3-Bromobenzophenone, complete with

detailed experimental protocols and a logical workflow for spectral assignment.

13C-NMR Data for 3-Bromobenzophenone: A
Comparative Analysis
The accurate assignment of 13C-NMR signals is crucial for the structural confirmation of 3-
Bromobenzophenone. Below is a comparison of experimental data, sourced from the Spectral

Database for Organic Compounds (SDBS), and predicted data generated using an online NMR

prediction tool.

Structure of 3-Bromobenzophenone with carbon numbering

Structure of 3-Bromobenzophenone with Carbon Numbering
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Carbon Atom
Experimental
Chemical Shift (δ,
ppm)

Predicted Chemical
Shift (δ, ppm)

Assignment
Rationale

C1 137.26 139.6

Quaternary carbon,

ipso to the carbonyl

group, deshielded.

C2, C6 130.08 129.9

Aromatic CH carbons

ortho to the carbonyl

group.

C3, C5 128.46 128.5

Aromatic CH carbons

meta to the carbonyl

group.

C4 132.89 131.2

Aromatic CH carbon

para to the carbonyl

group.

C1' 139.14 140.2

Quaternary carbon,

ipso to the carbonyl

group on the

brominated ring.

C2' 132.89 131.7

Aromatic CH carbon

ortho to the carbonyl

and meta to the

bromine.

C3' 122.51 122.8

Quaternary carbon

directly attached to

bromine, shows

characteristic upfield

shift due to the heavy

atom effect.

C4' 135.81 135.2

Aromatic CH carbon

para to the carbonyl

and ortho to the

bromine.
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C5' 130.08 129.9

Aromatic CH carbon

meta to both the

carbonyl and bromine.

C6' 128.46 128.3

Aromatic CH carbon

ortho to the carbonyl

and meta to the

bromine.

C=O 195.34 196.1

Carbonyl carbon,

significantly

deshielded.

Experimental Protocol for 13C-NMR Spectroscopy
The following provides a typical methodology for acquiring a 13C-NMR spectrum of a small

organic molecule like 3-Bromobenzophenone.

1. Sample Preparation:

Dissolve approximately 10-20 mg of the 3-Bromobenzophenone sample in about 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

The solvent should be of high purity to avoid extraneous signals in the spectrum.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.

2. NMR Spectrometer Setup:

The data is typically acquired on a 100 or 125 MHz NMR spectrometer.

The instrument is tuned and matched to the probe and solvent.

The sample is placed in the magnet, and the field is locked onto the deuterium signal of the

solvent.
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Shimming is performed to optimize the homogeneity of the magnetic field, which ensures

sharp spectral lines.

3. Data Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

Acquisition Time: Usually set to 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds between pulses is common to allow for full

relaxation of the carbon nuclei, although for qualitative spectra, a shorter delay can be used.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from

several hundred to several thousand) are accumulated to achieve an adequate signal-to-

noise ratio.

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to

cover the chemical shift range of most organic compounds.

Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.

Phase correction is applied to ensure all peaks are in the absorptive mode.

Baseline correction is performed to obtain a flat baseline.

The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an

internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
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The process of assigning the signals in a 13C-NMR spectrum to specific carbon atoms in the

molecule follows a logical progression. This workflow can be visualized as follows:

Data Acquisition

Data Processing & Initial Analysis

Signal Assignment

Prepare Sample of
3-Bromobenzophenone

Acquire 13C-NMR Spectrum

Process Raw Data (FID)

Reference Spectrum
(e.g., to CDCl3)

Identify Number of
Unique Carbon Signals

Predict 13C-NMR Spectrum
(Computational)

Analyze Chemical Shift Regions
(Carbonyl, Aromatic, etc.)

Compare Experimental &
Predicted Chemical Shifts

Assign Signals to Specific
Carbon Atoms

Consider Substituent Effects
(-Br, -C=O) on Chemical Shifts
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To cite this document: BenchChem. [A Comparative Guide to the 13C-NMR Spectrum
Assignment of 3-Bromobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087063#13c-nmr-spectrum-assignment-for-3-
bromobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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